![molecular formula C19H23NO2 B11837448 1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B11837448.png)
1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine is an organic compound that features a naphthalene backbone substituted with a dimethoxyphenyl group
Preparation Methods
The synthesis of 1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Backbone: The naphthalene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with naphthalene in the presence of a Lewis acid catalyst.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable electrophile to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2,3-Dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring or the naphthalene backbone.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(2,3-Dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
1-[(2,3-Dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a dimethoxyphenyl group and is studied for its bioactive properties.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: This compound features a similar aromatic structure and is known for its therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric properties, which influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine |
InChI |
InChI=1S/C19H23NO2/c1-21-17-11-5-8-15(18(17)22-2)13-19(20)12-6-9-14-7-3-4-10-16(14)19/h3-5,7-8,10-11H,6,9,12-13,20H2,1-2H3 |
InChI Key |
NVBCBIAKTGDFNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC2(CCCC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(Dimethylamino)naphthalen-1-yl]benzamide](/img/structure/B11837374.png)

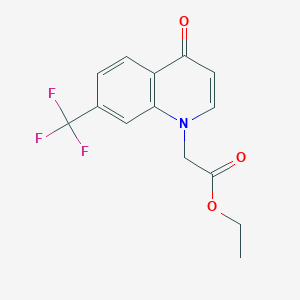
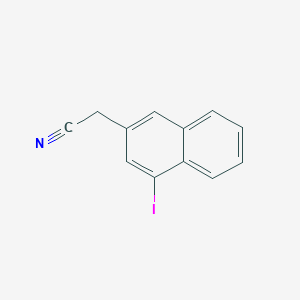
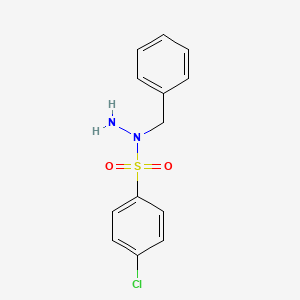


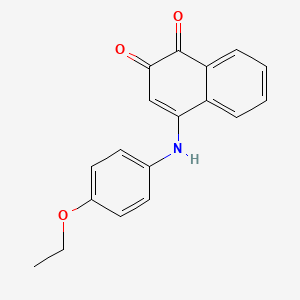
![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide](/img/structure/B11837402.png)
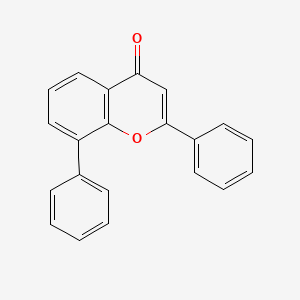
![9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11837413.png)
![9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11837421.png)
![1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11837433.png)
